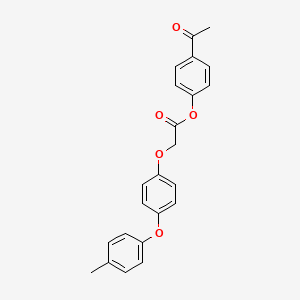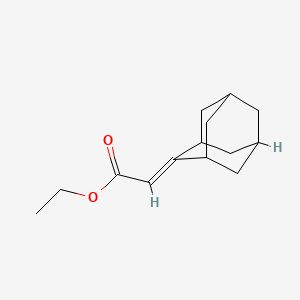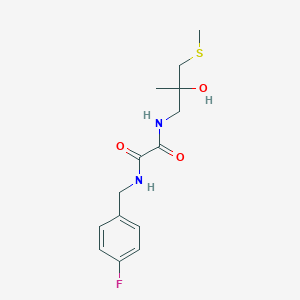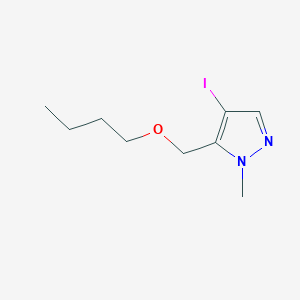![molecular formula C21H16F3N3O3S B2966649 ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate CAS No. 536716-44-6](/img/structure/B2966649.png)
ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate is a chemical compound with the molecular formula C21H16F3N3O3S . It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Scientific Research Applications
Comprehensive Analysis of EU-0089084 Applications
The compound EU-0089084 , also known as ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate , has a variety of scientific research applications due to its complex molecular structure that includes an indole derivative. Indole derivatives are significant in pharmacology and medicinal chemistry because of their biological activity and presence in natural products and drugs . Below is a detailed analysis of six unique applications of EU-0089084:
Cancer Treatment: Indole derivatives have been extensively studied for their anticancer properties . They can interact with various biological pathways and have been shown to inhibit the growth of cancer cells . EU-0089084 may be investigated for its potential use in targeted cancer therapies, particularly in tumors that express specific markers that are susceptible to indole-based compounds.
Antimicrobial Activity: The structural complexity of EU-0089084 suggests potential for antimicrobial efficacy . Indole derivatives are known to possess antimicrobial properties, which could be harnessed to develop new antibiotics or antiseptics, especially in the face of rising antibiotic resistance .
Antiviral Agents: Research has indicated that indole derivatives can exhibit antiviral activities . They have been tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing inhibitory activity . EU-0089084 could be part of new antiviral drug development, particularly for RNA and DNA viruses.
Neuroprotective Effects: Indoles have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. EU-0089084 could be explored for its potential to protect neuronal cells from damage or death.
Anti-inflammatory Properties: The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. EU-0089084 could be used to develop drugs that help manage conditions such as arthritis and inflammatory bowel disease.
Antidiabetic Applications: Some indole derivatives have been found to exhibit antidiabetic effects by influencing insulin secretion or glucose metabolism. EU-0089084 could be researched for its potential application in managing diabetes, possibly offering a new avenue for treatment.
Antitubercular Activity: Indole derivatives have been investigated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. EU-0089084 might be a candidate for developing new antitubercular drugs, which are greatly needed due to the emergence of drug-resistant strains .
Antimalarial Potential: Given the biological activity of indole derivatives against various pathogens, EU-0089084 could also be explored for its antimalarial properties . Developing new antimalarial drugs is crucial in the fight against malaria, particularly in regions where resistance to current treatments is prevalent .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that the suzuki–miyaura coupling reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
It is known that the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway can be observed in the presence of certain triazole-pyrimidine-based compounds .
properties
IUPAC Name |
ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3S/c1-2-30-16(28)11-31-20-26-17-14-8-3-4-9-15(14)25-18(17)19(29)27(20)13-7-5-6-12(10-13)21(22,23)24/h3-10,25H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCUSBGMVRSRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)
![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)

![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)
![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)
